
6-(2-Fluoroethoxy)-2-(2-(4-methylaminophenil)ethenyl)benzoxazole
Descripción general
Descripción
6-(2-Fluoroethoxy)-2-(2-(4-methylaminophenil)ethenyl)benzoxazole, also known as FMB, is a fluorescent probe that has been widely used in scientific research. This compound has a unique structure that allows it to interact with biological molecules and provide valuable information about their behavior. In
Aplicaciones Científicas De Investigación
Fluorescent Probes and pH Sensing
6-(2-Fluoroethoxy)-2-(2-(4-methylaminophenil)ethenyl)benzoxazole and related compounds have been explored for their application as fluorescent probes, particularly in sensing pH and metal cations. These compounds exhibit large fluorescence enhancements under basic conditions and show high sensitivity to pH changes, making them useful in various scientific research contexts, especially in biochemical and environmental studies (Tanaka et al., 2001).
Imaging Amyloid-β in Alzheimer's Disease
A significant application of this compound is in the field of neurology, particularly in imaging amyloid-β for Alzheimer's disease diagnosis. Derivatives like [18F]BF-168, which include the 6-(2-Fluoroethoxy)-2-(2-(4-methylaminophenil)ethenyl)benzoxazole structure, have been developed as potential probes for this purpose. They demonstrate high binding affinity for amyloid-β (Aβ) fibrils and can selectively bind senile plaques in Alzheimer's disease brain sections, making them valuable for early detection and study of this condition (Shimadzu et al., 2004); (Okamura et al., 2004).
Inhibiting Photosynthetic Electron Transport
Another application is in the inhibition of photosynthetic electron transport. Benzoxazole derivatives, including those structurally related to 6-(2-Fluoroethoxy)-2-(2-(4-methylaminophenil)ethenyl)benzoxazole, have been evaluated for their ability to inhibit photosynthetic electron transport in spinach chloroplasts. This research highlights their potential utility in studies related to photosynthesis and plant biology (Imramovský et al., 2014).
Structural Analysis and Pharmacological Activities
Studies on the structural analysis of benzoxazole derivatives, including X-ray diffraction and Hirshfeld Surface analysis, provide insight into their potential pharmacological activities, such as antibacterial and antifungal activities. This research underscores the importance of structural characterization in understanding and developing new therapeutic agents (Sivakumar et al., 2018).
Propiedades
IUPAC Name |
4-[(E)-2-[6-(2-fluoroethoxy)-1,3-benzoxazol-2-yl]ethenyl]-N-methylaniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17FN2O2/c1-20-14-5-2-13(3-6-14)4-9-18-21-16-8-7-15(22-11-10-19)12-17(16)23-18/h2-9,12,20H,10-11H2,1H3/b9-4+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJCPWUDGNYOGQR-RUDMXATFSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=CC=C(C=C1)C=CC2=NC3=C(O2)C=C(C=C3)OCCF | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CNC1=CC=C(C=C1)/C=C/C2=NC3=C(O2)C=C(C=C3)OCCF | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17FN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(2-Fluoroethoxy)-2-(2-(4-methylaminophenil)ethenyl)benzoxazole | |
CAS RN |
634911-47-0 | |
| Record name | 6-(2-Fluoroethoxy)-2-(2-(4-methylaminophenil)ethenyl)benzoxazole | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0634911470 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![7-Methoxybenzo[d][1,3]dioxol-5-ol](/img/structure/B3182341.png)
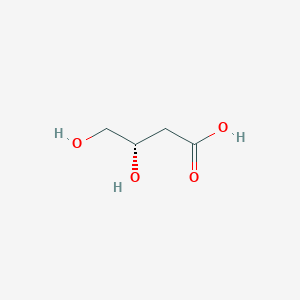
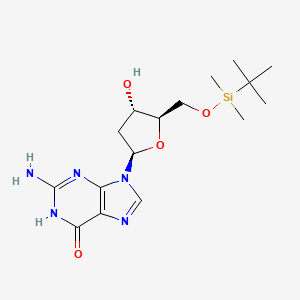
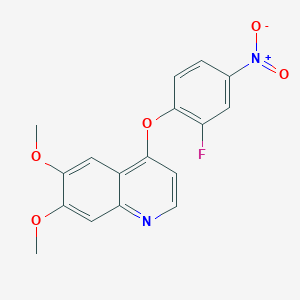

![2-[[4-(2-Ethylphenyl)-5-[(2-methylphenoxy)methyl]-1,2,4-triazol-3-yl]sulfanyl]acetamide](/img/structure/B3182388.png)
![4-(3-chlorophenyl)-N-[4-(trifluoromethyl)phenyl]pyrimidin-2-amine](/img/structure/B3182392.png)
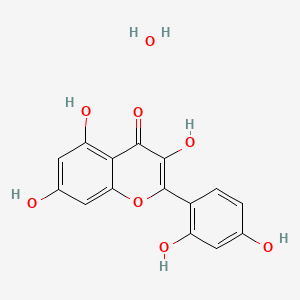

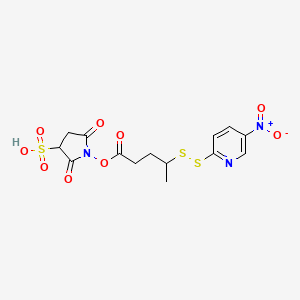

![Cobalt(2+);4-[10,15,20-tris(4-aminophenyl)porphyrin-22,24-diid-5-yl]aniline](/img/structure/B3182432.png)
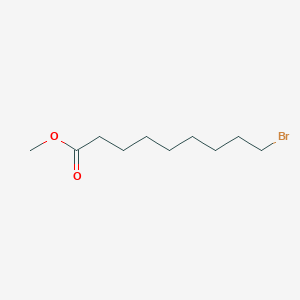
![4,6-Dimethoxybenzo[d][1,3]dioxole](/img/structure/B3182436.png)